1-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea
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Overview
Description
1-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea is a compound that features a bithiophene moiety, which is a significant structural motif in organic electronics. The presence of the bithiophene unit imparts unique electronic properties to the compound, making it valuable in various scientific and industrial applications.
Scientific Research Applications
1-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Material Science: It is employed in the synthesis of conjugated polymers for use in flexible and low-cost electronic devices.
Biological Research: The compound’s unique structure allows it to be used as a probe in studying biological systems.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea typically involves the following steps:
Formation of the Bithiophene Unit: The bithiophene unit can be synthesized through various methods, including Stille coupling reactions, which involve the coupling of 2,2’-bithiophene with appropriate halides.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a reaction with ethylene oxide under basic conditions.
Formation of the Urea Derivative: The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with ethyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The bithiophene unit can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bithiophene unit to dihydrobithiophene.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobithiophene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler analog without the hydroxyethyl and urea groups.
Thieno[3,2-b]thiophene: A structurally similar compound with different electronic properties.
Poly(2,2’-bithiophene): A polymeric form used in various electronic applications.
Uniqueness
1-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea is unique due to the combination of the bithiophene unit with hydroxyethyl and urea groups, which enhances its solubility and reactivity compared to simpler analogs .
Properties
IUPAC Name |
1-ethyl-3-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-2-14-13(17)15-8-9(16)10-5-6-12(19-10)11-4-3-7-18-11/h3-7,9,16H,2,8H2,1H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZVTJCLBNAKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC(C1=CC=C(S1)C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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